Arotinoid; Arotinoid ethyl ester
Description
Historical Context and Development within Retinoid Generations
The history of retinoid development is marked by a progression through distinct "generations," each characterized by structural and functional advancements over the last. The first generation consists of natural, non-aromatic retinoids like retinol (B82714) and its metabolites, tretinoin (B1684217) (all-trans-retinoic acid) and isotretinoin. nih.govnih.gov The second generation introduced mono-aromatic retinoids, such as etretinate (B1671770) and acitretin, which offered synthetic analogues of vitamin A. nih.gov This evolution was driven by the quest for compounds with improved therapeutic profiles and a deeper understanding of their mechanism of action, which involves interaction with nuclear receptors. nih.gov
Arotinoids are classified as third-generation retinoids. nih.govnews-medical.net This generation is defined by its polyaromatic structure, which results from the cyclization of the polyene side chain found in earlier retinoids. nih.govnews-medical.net This structural modification confers greater stability compared to the natural retinoids. mdpi.com Arotinoids, alongside other third-generation compounds like adapalene (B1666599) and tazarotene, exhibit more selective activity towards specific retinoic acid receptors (RARs). nih.govnews-medical.net
Arotinoid ethyl ester (also known by the research code Ro 13-6298) emerged from the search for more potent and effective retinoids. nih.govdocumentsdelivered.com Research demonstrated its high potency; for example, it was found to be a thousand times more potent than the second-generation retinoid etretinate in animal models. nih.govmedicaljournalssweden.se This heightened activity positioned arotinoids as a significant step forward in retinoid chemistry and pharmacology. epa.gov
Role as a Synthetic Retinoid in Contemporary Research Paradigms
Synthetic retinoids, particularly receptor-selective compounds like arotinoids, are invaluable in modern research. nih.gov Their primary mechanism of action involves binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of specific genes that control cellular processes. nih.govnih.govresearchgate.net
Arotinoid acid (TTNPB), the carboxylic acid form, is a synthetic retinoid that functions as a selective agonist for RARs. nih.govnih.gov This selectivity allows researchers to dissect the specific roles of RAR-mediated signaling pathways without the broader effects that might be triggered by less selective compounds. nih.gov The structural framework of arotinoids, typically featuring a 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (B1330427) hydrophobic unit connected to a polar aromatic ring, can be modified to fine-tune receptor selectivity. nih.gov
The high potency of arotinoids has made them useful probes for studying a wide range of biological phenomena. nih.gov For instance, Arotinoid ethyl ester has been used in experimental models to study epithelial differentiation and proliferation. nih.govdocumentsdelivered.com Studies in hairless mice and keratinocyte cultures showed that it stimulates the proliferation of both embryonic and adult epidermis while having opposing effects on their differentiation. nih.gov Furthermore, the potent biological activity of Arotinoid ethyl ester was demonstrated in studies on its influence on mesenchymal differentiation in mice. nih.gov The development of such potent and selective synthetic retinoids continues to facilitate new discoveries in cellular biology and the mechanisms of gene regulation. nih.govnews-medical.net
Research Findings on Arotinoid Ethyl Ester
The following table summarizes key research findings related to Arotinoid ethyl ester in experimental models.
| Research Area | Experimental Model | Key Findings | Citations |
| Potency | Animal Testing | Found to be approximately 1000 times more potent than the second-generation retinoid etretinate. | nih.gov, medicaljournalssweden.se |
| Epithelial Proliferation | Adult Hairless Mice | Stimulated proliferation of the epidermis. | nih.gov |
| Epithelial Differentiation | Adult Hairless Mice | Enhanced differentiation of the adult epidermis. | nih.gov |
| Epithelial Differentiation | Embryonic Mouse Epidermis | Inhibited the differentiation of the embryonic epidermis. | nih.gov |
| Cellular Metabolism | Cholera Toxin-Stimulated Keratinocyte Cultures | Induced a decrease in the cyclic AMP content. | nih.gov |
Generations of Retinoids
The table below outlines the different generations of retinoids, with examples for each.
| Generation | Structural Characteristic | Examples | Citations |
| First | Non-aromatic / Natural | Retinol, Tretinoin, Isotretinoin | nih.gov, nih.gov |
| Second | Mono-aromatic / Synthetic | Etretinate, Acitretin | nih.gov |
| Third | Polyaromatic / Synthetic | Arotinoid, Adapalene, Tazarotene | nih.gov, news-medical.net |
| Fourth | Receptor-Selective | Trifarotene | dermatologytimes.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H32O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
ethyl 4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoate |
InChI |
InChI=1S/C26H32O2/c1-7-28-24(27)20-10-8-19(9-11-20)16-18(2)21-12-13-22-23(17-21)26(5,6)15-14-25(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3 |
InChI Key |
NULUAKSYPPSJCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Research
Strategies for Arotinoid and Arotinoid Ethyl Ester Synthesis
The synthesis of arotinoids, such as Arotinoid ethyl ester, involves the coupling of two primary structural units: a substituted tetramethyltetrahydronaphthalene core and a benzoic acid derivative. The key challenge in their synthesis is the stereoselective formation of the linker that connects these two moieties.
A foundational synthetic approach involves a Wittig-Horner or Horner-Wadsworth-Emmons reaction. This strategy is a cornerstone in the synthesis of retinoids and related polyene systems due to its reliability in forming carbon-carbon double bonds with control over stereochemistry. organic-chemistry.org The general process can be outlined as follows:
Preparation of the Phosphonium (B103445) Salt/Phosphonate (B1237965) Ester: The tetramethyltetrahydronaphthalene portion is functionalized to create a phosphonium salt or phosphonate ester. This is typically achieved by bromination of an acetyl group on the aromatic ring, followed by reaction with triphenylphosphine (B44618) or a phosphite (B83602) ester.
Preparation of the Aldehyde/Ketone: The benzoic acid component is prepared as an aldehyde or ketone. For Arotinoid ethyl ester, this would be ethyl 4-formylbenzoate.
Coupling Reaction: The phosphonium ylide (generated from the phosphonium salt with a base) or the phosphonate carbanion is reacted with the aldehyde component. This olefination reaction forms the propenyl linker between the two aromatic systems. The conditions of this reaction are optimized to favor the formation of the desired (E)-isomer, which is crucial for biological activity. epa.gov
The resulting product, p-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-propenyl)]-benzoic acid ethyl ester (Arotinoid ethyl ester), can then be hydrolyzed to the corresponding carboxylic acid (Arotinoid) if desired. epa.gov This core synthetic pathway provides a robust platform for creating the fundamental arotinoid scaffold. epa.govnih.gov
Design and Preparation of Novel Arotinoid Analogues and Heteroarotinoids
The quest for retinoids with improved therapeutic indices and receptor selectivity has driven extensive research into modifying the basic arotinoid structure. nih.govnih.gov The design of novel analogues focuses on systematically altering the three main components of the arotinoid molecule: the hydrophobic tetrahydronaphthalene unit, the linker, and the polar terminus. nih.gov
Heteroarotinoids represent a significant class of arotinoid analogues where one or more carbon atoms in the aromatic rings are replaced by a heteroatom, such as sulfur, oxygen, or nitrogen. nih.govnih.govacs.org These modifications can profoundly influence the molecule's electronic properties, conformation, and binding affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govacs.org
Key synthetic strategies for heteroarotinoids often involve:
Wittig-type Condensations: Similar to the synthesis of the parent arotinoids, the key step is frequently a condensation reaction between a heteroatom-containing phosphonium ylide and a polyene-substituted aldehyde or ketone. nih.gov
Coupling Reactions: In some cases, novel linkers are introduced. For example, flexible urea (B33335) or thiourea (B124793) linkers have been incorporated by coupling various isocyanates or isothiocyanates with heteroaromatic amines, creating a new class of sulfur-containing heteroarotinoids. acs.org
Research has shown that these structural modifications have a significant impact on receptor specificity. nih.govacs.org For instance, the nature of the heteroatom and the size of the heterocyclic ring are dominant factors influencing which retinoid receptor subtype the molecule preferentially binds to. nih.gov A systematic study demonstrated that a six-membered heterocyclic ring conferred greater RARβ specificity, while a sulfur atom led to higher specificity for RARγ compared to an oxygen atom. nih.govacs.org Furthermore, modifications to the terminal group, such as replacing a carboxyl or ester group with a nitro group, have also been explored to alter biological activity. openmedicinalchemistryjournal.com
| Analogue Class | Structural Modification | Synthetic Approach | Key Research Finding | Reference |
|---|---|---|---|---|
| Sulfur-Containing Heteroarotinoids | Thiochroman (B1618051) ring instead of tetrahydronaphthalene; Urea or thiourea linker | Coupling of isocyanates/isothiocyanates with a thiochroman-derived amine | Compounds with a thiourea linker showed potent activity; replacement of the flexible thiochroman unit with a planar quinoline (B57606) system markedly reduced activity. | acs.orgopenmedicinalchemistryjournal.com |
| Oxygen/Sulfur Heteroarotinoids | Replacement of a CH=CH group in the tetrahydronaphthalene ring with O or S to form benzopyran or thiochroman analogues | Condensation of a heteroaryl-substituted phosphorus ylide with a polyene aldehyde | The heteroatom and ring size have dominant effects on receptor specificity. Sulfur conferred greater RARγ specificity than oxygen. | nih.govnih.govacs.org |
| Nitrogen Heteroarotinoids | Replacement of the phenyl ring of the benzoic acid moiety with a pyridyl group | Standard olefination coupling strategies with a pyridine-based aldehyde | These analogues demonstrated good activity in reversing keratinization in hamster tracheal organ culture. | nih.gov |
| Flexible Heteroarotinoids (Flex-Hets) | Introduction of flexible urea or thiourea groups as three-atom linkers between aryl rings | Coupling reaction of various isocyanates or isothiocyanates with aromatic amines in THF | These were the first examples of heteroarotinoids with flexible urea or thiourea linkers. | acs.org |
Stereochemical Considerations in Arotinoid Synthesis and Activity
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of most pharmacologically active molecules, as it governs the interaction with chiral biological targets like receptors and enzymes. nih.gov For retinoids, the geometry of the polyene side chain is critically important for receptor binding and subsequent biological response. organic-chemistry.orgnih.gov
The defining structural feature of arotinoids is their rigid framework, which locks the carbon skeleton into a fixed cisoid geometric conformation relative to the formal single bond in the linker. epa.gov This pre-organization reduces the conformational flexibility compared to all-trans-retinoic acid (ATRA), potentially contributing to their high potency by minimizing the entropic penalty upon binding to the receptor.
The synthesis of arotinoids must address a key stereochemical feature: the configuration of the double bond in the propenyl linker. The biologically active form is the (E)-isomer. epa.gov Therefore, synthetic methods like the Horner-Wadsworth-Emmons reaction are employed, as they can be tuned to strongly favor the formation of the thermodynamically more stable (E)-alkene, ensuring a high yield of the desired stereoisomer. nih.gov
While the rigid, achiral nature of the primary arotinoid scaffold simplifies some stereochemical issues, the synthesis of more complex, chiral analogues introduces further challenges. If chiral centers are introduced into the molecule, for example, by modifying the tetrahydronaphthalene ring or the linker, a stereoselective synthesis becomes necessary. mdpi.comyoutube.com This involves using chiral starting materials, reagents, or catalysts to control the formation of the desired enantiomer or diastereomer. The separation of stereoisomers can be achieved using techniques such as chiral high-performance liquid chromatography (HPLC) with chiral stationary phases, which can resolve enantiomers for analytical or preparative purposes. neliti.com The general principle in drug design holds that different stereoisomers of a chiral drug can have vastly different pharmacological activities, with one isomer often being significantly more potent than the others. nih.gov
Molecular Mechanisms of Action
Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Interactions
Arotinoid ethyl ester's mechanism of action is intrinsically linked to its ability to interact with and activate retinoic acid receptors (RARs) and, to some extent, retinoid X receptors (RXRs). wikipedia.orgnih.gov These receptors typically function as heterodimers (RAR/RXR) to regulate gene transcription. mdpi.comconsensus.app
Arotinoid ethyl ester functions as a potent agonist for retinoic acid receptors. nih.govnih.gov Like the endogenous retinoid, all-trans retinoic acid (ATRA), arotinoid ethyl ester binds to RARs, inducing a conformational change that initiates a cascade of molecular events leading to gene activation. wikipedia.org This agonistic activity is the foundation of its potent biological effects, which are observed at concentrations significantly lower than those of earlier generation retinoids. nih.govnih.gov
| Receptor Type | Ligand | Reported Activity |
| Retinoic Acid Receptor (RAR) | Arotinoid ethyl ester | Agonist nih.govnih.gov |
| Retinoic Acid Receptor (RAR) | All-trans retinoic acid (ATRA) | Agonist wikipedia.org |
| Retinoid X Receptor (RXR) | 9-cis-retinoic acid | Agonist nih.gov |
| Receptor Subtype | Ligand | Binding Affinity (Kd) |
| RARα | all-trans-RA | ~0.2-0.7 nM nih.gov |
| RARβ | all-trans-RA | ~0.2-0.7 nM nih.gov |
| RARγ | all-trans-RA | ~0.2-0.7 nM nih.gov |
| RXRα | 9-cis-RA | 15.7 nM nih.gov |
| RXRβ | 9-cis-RA | 18.3 nM nih.gov |
| RXRγ | 9-cis-RA | 14.1 nM nih.gov |
The binding of an agonist like arotinoid ethyl ester to the ligand-binding domain (LBD) of an RAR induces significant conformational changes in the receptor protein. nih.gov This alteration in three-dimensional structure is a crucial step in the activation process. The ligand enters a hydrophobic pocket within the LBD, causing a repositioning of key structural elements, such as helix 12 (H12), which is part of the activation function 2 (AF-2) domain. nih.govmdpi.com This movement creates a binding surface for coactivator proteins, which are essential for initiating transcription. nih.gov The dynamics of ligand binding and the resulting conformational changes can be studied using techniques like monoclonal antibody binding and molecular dynamics simulations. mdpi.comnih.gov
Transcriptional Regulation and Gene Expression Modulation
The ultimate consequence of arotinoid ethyl ester's interaction with retinoid receptors is the modulation of target gene expression. nih.gov This process is highly regulated and depends on the specific DNA sequences to which the receptor-ligand complex binds and the recruitment of other proteins.
Once activated by a ligand such as arotinoid ethyl ester, the RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes. wikipedia.orgnih.gov This binding event is a prerequisite for the initiation of transcription. The specific sequence and arrangement of the RARE can influence which receptor complexes bind and the subsequent level of gene activation, adding another layer of specificity to retinoid signaling. nih.gov
In the absence of a ligand, the RAR/RXR heterodimer is often bound to corepressor proteins, which inhibit gene transcription. wikipedia.orgnih.gov The binding of an agonist like arotinoid ethyl ester induces a conformational change that leads to the dissociation of these corepressors and the recruitment of coactivator proteins. qiagen.comnih.gov These coactivators then facilitate the assembly of the transcriptional machinery, leading to the synthesis of messenger RNA (mRNA) and, ultimately, the protein encoded by the target gene. The dynamic interplay between the receptor, ligand, and various coregulatory proteins is a key determinant of the cellular response to retinoids. nih.gov
Receptor-Independent and Non-Genomic Actions
Arotinoid ethyl ester, a third-generation retinoid, has demonstrated effects that are not solely explained by the classical genomic pathway. nih.gov These actions involve interactions with various cellular components beyond nuclear receptors, leading to rapid cellular responses.
Research into the effects of arotinoid ethyl ester has uncovered its influence on several signaling pathways that are crucial for cellular processes like proliferation and differentiation. nih.govdocumentsdelivered.com While the canonical pathway for retinoids involves heterodimerization of RAR and RXR, which then binds to retinoic acid response elements (RAREs) on DNA, alternative mechanisms are also at play. drugbank.comnih.gov
Studies have shown that retinoids can interact with other signaling cascades, such as those involving fibroblast growth factor (FGF), Wnt, and bone morphogenetic protein (BMP). nih.gov For some retinoids, receptor-independent actions have been observed, such as the induction of apoptosis through DNA adduct formation, a process that does not require p53. nih.gov These findings highlight the complexity of retinoid signaling and suggest that arotinoids may also utilize such alternative routes to exert their effects.
Arotinoid ethyl ester has been shown to modulate intracellular signaling cascades, notably involving cyclic adenosine (B11128) monophosphate (cAMP). nih.govdocumentsdelivered.com In studies using keratinocyte cultures, arotinoid ethyl ester was found to decrease the cAMP content in cells that were stimulated with cholera toxin. nih.govdocumentsdelivered.com However, it did not alter cAMP concentrations in unstimulated keratinocytes. nih.govdocumentsdelivered.com
The modulation of cAMP levels is significant as cAMP is a key second messenger involved in a multitude of cellular functions, including the regulation of cell growth and differentiation. mdpi.com The ability of arotinoid ethyl ester to influence cAMP levels, particularly under stimulated conditions, points to a non-genomic mechanism of action that can rapidly impact cellular behavior. Some retinoids have been found to increase intracellular cAMP and activate Protein Kinase-A (PKA), which in turn can either inhibit or stimulate the proliferation of different cell types by affecting the phosphorylation of downstream targets like ERK1/2. nih.gov
A significant aspect of the non-genomic action of retinoids is their ability to interfere with the activity of other transcription factors, such as Activator Protein-1 (AP-1). nih.govnih.gov The AP-1 complex, typically composed of proteins from the Jun and Fos families, is a critical regulator of genes involved in cellular proliferation and inflammation.
Retinoids can suppress AP-1 activity through a mechanism known as transrepression. nih.govnih.gov This process does not necessarily require the retinoid receptor to bind to DNA. Instead, the receptor can physically interact with components of the AP-1 complex, preventing them from binding to their target DNA sequences and activating gene expression. nih.gov Studies have demonstrated that all-trans-retinoic acid (atRA) can cause the exclusion of essential cofactors like CREB-binding protein (CBP) and extracellular signal-regulated kinases (ERKs) from AP-1-regulated promoters. nih.govnih.gov This interference with the assembly of the transcriptional machinery at AP-1 sites is a key receptor-dependent but non-DNA-binding mechanism of action. The interaction of arotinoid acid with RARβ has been explored in molecular docking studies, highlighting potential binding interactions. nih.gov
Cellular Biology and Preclinical Mechanisms of Arotinoid Ethyl Ester
Effects on Cell Proliferation and Growth Regulation in Cellular Models
Arotinoid Ethyl Ester exerts significant control over cell proliferation, with distinct effects observed in normal and malignant cells.
Inhibition of Keratinocyte Proliferation
In models using adult keratinocytes, Arotinoid Ethyl Ester has been shown to modulate proliferation. nih.gov While some studies indicate it stimulates the proliferation of adult mouse epidermis, its primary therapeutic relevance in skin disorders stems from its powerful regulation of the balance between cell growth and differentiation. nih.govdocumentsdelivered.com It has been found to decrease the cyclic AMP content in cholera toxin-stimulated keratinocytes, a pathway associated with cell proliferation and differentiation. nih.gov
Antiproliferative Effects in Malignant Cell Lines
Arotinoids exhibit potent antiproliferative activity against various human cancer cell lines. One related arotinoid, Ro 40-8757, which has a morpholine (B109124) structure, demonstrated concentration- and time-dependent growth inhibition across a panel of nine human cancer cell lines. nih.gov This inhibition was observed in breast cancer (both estrogen receptor-positive and -negative), cervix carcinoma, large cell lung cancer, and colorectal cancer cell lines. nih.gov Notably, this compound was more potent than all-trans retinoic acid (RA) or 13-cis RA in most of these lines. nih.gov The broad-spectrum antiproliferative action of retinoids is a cornerstone of their investigation as anti-cancer agents. nih.gov
Table 1: Antiproliferative Activity of a Related Arotinoid (Ro 40-8757) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Estrogen Receptor Status | Inhibited by Arotinoid Ro 40-8757 |
| MCF-7 | Breast Cancer | Positive | Yes |
| ZR-75-1 | Breast Cancer | Positive | Yes |
| MDA-MB-231 | Breast Cancer | Negative | Yes |
| BT-20 | Breast Cancer | Negative | Yes |
| KB-3-1 | Cervix Carcinoma | Not Applicable | Yes |
| A549 | Lung Adenocarcinoma | Not Applicable | No |
| HLC-1 | Lung Adenocarcinoma | Not Applicable | No |
| LXFL 529 | Large Cell Lung Cancer | Not Applicable | Yes |
| CXF 243 | Colorectal Cancer | Not Applicable | Yes |
| CXF 280 | Colorectal Cancer | Not Applicable | Yes |
This table is based on data from a study on the arotinoid Ro 40-8757, a related compound, as a representative of arotinoid activity. nih.gov
Induction of Cell Differentiation
Arotinoid Ethyl Ester has a profound ability to induce and modulate cellular differentiation, particularly in epithelial tissues. nih.gov This activity is central to its mechanism of action.
Epithelial Differentiation in in vitro and ex vivo Models
Studies using in vivo and in vitro models, including adult hairless mice and keratinocyte cultures, have established the significant effects of Arotinoid Ethyl Ester on epithelial differentiation. nih.govdocumentsdelivered.com The compound has been shown to exert a powerful influence on both epithelial and mesenchymal differentiation. nih.gov This ability to direct the maturation of epithelial cells is a key characteristic of potent retinoids.
Keratinocyte Differentiation and Keratin Expression Profiles
The process of keratinocyte differentiation is critical for the formation of a functional epidermal barrier. mdpi.com Third-generation retinoids, including arotinoids, have a high antikeratinizing potential. nih.gov Research indicates that arotinoids markedly inhibit the formation of crosslinked keratins and envelope proteins, which are markers of terminal differentiation. nih.gov Specifically, Arotinoid Acid, a related compound, was identified as the most potent derivative in this regard. nih.gov Furthermore, different arotinoids can have varying effects on other differentiation markers; for instance, Arotinoid Acid and Arotinoid Ethyl Sulfone were found to stimulate the synthesis of keratohyalin granule macroaggregates, while another arotinoid did not. nih.gov
Influence on Embryonic versus Adult Epidermal Differentiation
Arotinoid Ethyl Ester exhibits a notable differential effect on embryonic and adult tissues. nih.gov In experimental models, it was observed to stimulate the proliferation of both embryonic and adult mouse epidermis. nih.govdocumentsdelivered.com However, its effect on differentiation was opposing: it enhanced the differentiation of adult epidermis while inhibiting the differentiation of embryonic epidermis. nih.govdocumentsdelivered.com This dual action highlights the complexity of retinoid signaling and its dependence on the developmental stage of the target tissue.
Apoptosis Induction in Malignant Cell Lines
Arotinoid ethyl ester and related synthetic retinoids have demonstrated significant potential in inducing apoptosis, or programmed cell death, in various malignant cell lines. This activity is crucial for their anticancer effects, targeting the aberrant cellular proliferation that characterizes cancer. nih.gov The induction of apoptosis by these compounds circumvents the resistance mechanisms that often render conventional cancer therapies ineffective. nih.govresearchgate.net
The pro-apoptotic activity of arotinoid ethyl ester and similar synthetic retinoids is mediated through complex intracellular signaling pathways. A primary mechanism involves the activation of retinoic acid receptors (RARs), particularly the RARγ subtype. nih.govnih.gov The binding of these retinoids to RARs can trigger a cascade of events leading to cell death.
One extensively studied mechanism involves the translocation of RARγ from the nucleus to the cytoplasm. This relocalization leads to a decrease in RARγ binding to the promoter region of the Cdc42 gene, resulting in its downregulation. nih.govnih.gov The subsequent reduction in Cdc42 protein levels inhibits cytoskeletal tension and promotes the decondensation of chromatin. nih.govnih.gov This altered nuclear environment is believed to enhance DNA damage, ultimately culminating in apoptosis. nih.gov
Furthermore, certain synthetic retinoids have been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the activation of caspases, a family of proteases essential for executing apoptosis, and the release of cytochrome-C from the mitochondria. mdpi.com Studies have also observed significant DNA fragmentation and the phosphorylation of H2AX to γH2AX, a marker of DNA double-strand breaks, following treatment with these compounds. mdpi.com
A notable feature of arotinoids is their efficacy in cell lines that have developed resistance to other treatments. Arotinoid ethyl ester has proven effective in treating dermatoses that are resistant to the first-generation retinoid, etretinate (B1671770). nih.govdocumentsdelivered.com This suggests an ability to overcome established retinoid resistance.
In the context of oncology, related synthetic retinoids have shown potent activity against cancer stem-cell-like cells, which are notoriously drug-resistant. nih.govnih.gov These compounds can induce apoptosis in cell lines resistant to conventional chemotherapeutics like cisplatin (B142131) and even to other retinoids such as all-trans-retinoic acid (ATRA). nih.govnih.gov For instance, the synthetic retinoid CD437/AHPN was found to inhibit the growth of both ATRA-sensitive and ATRA-resistant ovarian tumor cell lines. nih.gov
The ability to combat multidrug resistance may be linked to the downregulation of ATP-binding cassette (ABC) transporters. Research on synthetic retinoids EC19 and EC23 in colorectal cancer cells demonstrated a reduction in the expression of key drug efflux pumps, including P-glycoprotein (P-gp1), breast cancer resistance protein (BCRP), and multi-drug resistance-associated protein-1 (MRP1). mdpi.com By inhibiting these transporters, the retinoids can prevent their own expulsion from the cancer cell, thereby enhancing their cytotoxic effects.
Table 1: Efficacy of Synthetic Retinoids in Drug-Resistant Cell Lines This table is interactive. You can sort and filter the data.
| Compound/Class | Resistant Cell Line Model | Resistance To | Observed Effect | Reference |
| Arotinoid Ethyl Ester | Etretinate-resistant dermatoses | Etretinate | High efficacy in treatment | nih.govdocumentsdelivered.com |
| Synthetic Retinoid (WYC-209) | Tumor-repopulating cells (TRCs) | Cisplatin, ATRA, Tazarotene | Abrogates proliferation and induces apoptosis | nih.govnih.gov |
| Synthetic Retinoid (CD437/AHPN) | SK-OV3 ovarian tumor cells | All-trans-retinoic acid (ATRA) | Induces apoptosis | nih.gov |
| Synthetic Retinoids (EC19, EC23) | Caco-2 colorectal cancer cells | General multidrug resistance | Reduces expression of P-gp1, BCRP, MRP1; induces apoptosis | mdpi.com |
The orphan nuclear receptor Nur77 (also known as NR4A1) has been identified as a critical mediator in the apoptotic pathways induced by certain retinoids. nih.govnih.gov Nur77's function appears to be highly dependent on its subcellular localization. While its nuclear presence can sometimes confer a growth advantage, its translocation to other cellular compartments can trigger apoptosis. nih.govresearchgate.net
Studies with the synthetic retinoid fenretinide (B1684555) have shown that its ability to induce apoptosis in hepatocellular carcinoma (HCC) cells is dependent on Nur77. nih.govnih.gov In sensitive HCC cells, treatment leads to the induction and co-localization of both RARβ and Nur77 in the cytoplasm. nih.gov The two proteins interact, and their subsequent export from the nucleus is a key step in mediating apoptosis. nih.gov The intracellular location of Nur77 can dictate a cell's susceptibility to retinoid-induced apoptosis; its translocation to the mitochondria or endoplasmic reticulum can convert anti-apoptotic proteins like Bcl-2 into pro-apoptotic ones, initiating cell death. nih.govresearchgate.netmdpi.com In some contexts, Nur77 induction is a rapid, early-response event, highlighting its role as an initial sensor of cellular stress that can lead to an apoptotic outcome. mdpi.com
Table 2: Role of Nur77 in Retinoid-Induced Apoptosis This table is interactive. You can sort and filter the data.
| Retinoid | Cell Line | Key Nur77-Related Findings | Outcome | Reference |
| Fenretinide | Huh-7 (HCC) | Essential for apoptosis; expression induced by treatment. | Apoptosis | nih.gov |
| Fenretinide (+HDACi) | Huh-7, HepG2 (HCC) | RARβ-dependent induction of Nur77 protein; RARβ and Nur77 interact and are exported from the nucleus. | Enhanced Apoptosis | nih.gov |
| AHPN/CD437 | Not specified | Triggers Nur77 expression. | Apoptosis | nih.gov |
| Cryptomeridiol (Bkh126) | HCC cells | Nur77 is induced and translocates to mitochondria, connecting ER stress to mitochondrial cell death. | Apoptosis | mdpi.com |
Effects on Cellular Metabolism (e.g., Cyclic AMP Content)
Arotinoid ethyl ester has been shown to influence cellular metabolic signaling, specifically pathways involving cyclic adenosine (B11128) monophosphate (cAMP). In studies using keratinocyte cultures, arotinoid ethyl ester was found to induce a decrease in the cAMP content of cells that had been stimulated with cholera toxin. nih.gov However, it did not alter the basal cAMP concentrations in keratinocytes that were not treated with the toxin. nih.gov This suggests that arotinoid ethyl ester may modulate signal transduction pathways that are actively stimulated, rather than altering baseline metabolic states.
The interplay between retinoid signaling and cAMP is complex. In F9 teratocarcinoma cells, agents that elevate intracellular cAMP levels were shown to prevent the RA-induced increase in RARβ mRNA. nih.gov Furthermore, in the presence of RA, these cAMP analogs also significantly reduced the mRNA levels of RARα and RARγ. nih.gov This indicates that the cAMP pathway can exert a regulatory influence on the expression of the very receptors that mediate retinoid actions, potentially affecting the cellular response to compounds like arotinoid ethyl ester.
Structure Activity Relationship Sar Studies
Impact of Structural Modifications on Receptor Binding Affinity and Selectivity
The biological effects of arotinoids are primarily mediated through their interaction with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising α, β, and γ subtypes. The affinity and selectivity of arotinoid ethyl ester and its derivatives for these receptor subtypes are profoundly influenced by their chemical structure.
Arotinoid ethyl ester's core structure consists of a tetrahydronaphthalene ring system linked to a substituted benzoic acid moiety. Its carboxylic acid analog, TTNPB, is a potent agonist for all three RAR subtypes, displaying high binding affinity. targetmol.comselleckchem.com Structural modifications to this scaffold can significantly alter receptor selectivity. For instance, the introduction of a methyl group at the 3-position of the tetrahydronaphthalene ring of TTNPB results in a compound that gains the ability to bind to and activate RXRs, in addition to its RAR activity. tocris.com This highlights the critical role of the substitution pattern on the hydrophobic part of the molecule in dictating receptor selectivity.
The linker connecting the two aromatic systems is another key determinant of receptor interaction. Variations in the linker's length, rigidity, and chemical nature can fine-tune the compound's properties and its interaction with specific receptors. focusbiomolecules.com The esterification of the carboxylic acid group in TTNPB to form arotinoid ethyl ester is a significant modification. While the ethyl ester is considered a pro-drug that is hydrolyzed in vivo to the active acid form, the modification itself can influence the compound's pharmacokinetic profile.
The ligand-binding pockets (LBP) of the different RAR subtypes have distinct structural features that can be exploited for designing selective ligands. For example, the LBP of RARα contains a serine residue (Ser232) that can form a hydrogen bond with the polar head of the retinoid. nih.gov In contrast, RARβ and RARγ have different amino acid residues at this position, offering a basis for subtype selectivity. focusbiomolecules.com
| Compound | Modification | hRARα IC50 (nM) | hRARβ IC50 (nM) | hRARγ IC50 (nM) | RXR Binding |
|---|---|---|---|---|---|
| TTNPB (Arotinoid Acid) | Carboxylic Acid | 5.1 targetmol.comselleckchem.com | 4.5 targetmol.comselleckchem.com | 9.3 targetmol.comselleckchem.com | No |
| 3-Methyl-TTNPB | Methyl group at C3 of tetrahydronaphthalene ring | - | - | - | Yes |
Correlation between Chemical Structure and Biological Activity (e.g., Differentiation, Apoptosis Induction)
The specific biological responses elicited by arotinoids, such as the induction of cellular differentiation and apoptosis, are directly linked to their chemical structure and resulting receptor activation profiles. Arotinoid ethyl ester has been shown to have a profound influence on epithelial differentiation. nih.govnih.gov It can stimulate the proliferation of both embryonic and adult mouse epidermis, while inhibiting the differentiation of embryonic epidermis and enhancing that of adult epidermis. nih.gov
The potency of arotinoids in inducing these biological effects is remarkable. Arotinoid ethyl ester and its corresponding carboxylic acid, TTNPB, are approximately 1000 times more potent than first-generation retinoids in certain biological assays. nih.gov This enhanced activity is attributed to their stable aromatic structure, which is less susceptible to metabolic degradation compared to the polyene chain of natural retinoids. focusbiomolecules.com
The induction of apoptosis is another crucial biological activity of retinoids in the context of cancer therapy. Studies with various synthetic retinoids have shown that they can trigger apoptosis in cancer cell lines. mdpi.com The stereochemistry of the molecule can also play a role, with some studies suggesting that cis-isomers may be more potent inducers of apoptosis, while trans-isomers are more associated with differentiation. researchgate.net The activation of RARα appears to be particularly important for the growth-inhibitory effects of retinoids in certain cancer cells. nih.gov
| Compound | Receptor Selectivity | Biological Effect | EC50 (nM) | Cell Line |
|---|---|---|---|---|
| TTNPB (Arotinoid Acid) | pan-RAR agonist | Transcriptional Activation (mRARα) | 2.0 targetmol.comselleckchem.com | JEG-3 |
| TTNPB (Arotinoid Acid) | pan-RAR agonist | Transcriptional Activation (mRARβ) | 1.1 targetmol.comselleckchem.com | JEG-3 |
| TTNPB (Arotinoid Acid) | pan-RAR agonist | Transcriptional Activation (mRARγ) | 0.8 targetmol.comselleckchem.com | JEG-3 |
Stereochemical Influences on Activity Profiles
The three-dimensional arrangement of atoms in arotinoid molecules, or their stereochemistry, is a critical factor that influences their biological activity. The interaction between a retinoid and its receptor is highly specific, akin to a key fitting into a lock. Therefore, the conformation of the arotinoid molecule must be complementary to the shape of the receptor's ligand-binding pocket.
The propenyl linker between the two aromatic rings of arotinoid ethyl ester is a key stereochemical feature. The (E)-isomer is the biologically active form. mdpi.com This specific geometry is crucial for optimal binding to the RARs. Studies on related retinoids have shown that different stereoisomers at the double bond can lead to distinct biological activities, with trans-isomers often favoring differentiation and cis-isomers being more potent inducers of apoptosis. researchgate.net
The rigidity of the arotinoid structure, conferred by the aromatic rings, limits the number of possible conformations the molecule can adopt. This pre-organization of the molecule into a shape that is favorable for receptor binding is thought to contribute to the high potency of arotinoids. nih.gov
Rational Design Principles for Enhanced Specificity and Potency
The development of arotinoids is a prime example of rational drug design, where chemical structures are purposefully engineered to achieve desired biological effects. The goal is to create compounds with enhanced potency, improved receptor selectivity, and a better therapeutic index. nih.govnih.gov
One of the key strategies in the rational design of arotinoids is to increase molecular rigidity. nih.gov By replacing the flexible polyene chain of natural retinoids with more rigid aromatic and heteroaromatic systems, it is possible to create molecules that are conformationally constrained. This can lead to higher binding affinity and improved receptor selectivity, as the molecule is essentially "locked" in a bioactive conformation. nih.gov
Another important design principle is the modification of the polar head of the molecule to achieve subtype-selective interactions with RARs. For example, the design of RARγ-selective agonists has been achieved by creating molecules that can form specific interactions within the RARγ ligand-binding pocket. nih.gov
The discovery that modifying the hydrophobic tetrahydronaphthalene part of the TTNPB scaffold can switch selectivity towards RXRs has opened up new avenues for the design of receptor-selective retinoids. tocris.com This allows for the development of compounds that can specifically target either the RAR or RXR signaling pathways, or both, offering the potential for more targeted therapies. The ability of RXR-selective ligands to form heterodimers with other nuclear receptors, such as RARs, further expands the possibilities for therapeutic intervention. nih.gov
Preclinical Pharmacological Research and Disposition in Animal Models
In Vivo Effects on Epithelial Tissues (e.g., Epidermis, Papillomas)
In vivo studies in animal models have demonstrated that arotinoid ethyl ester exerts significant effects on epithelial tissues, influencing both proliferation and differentiation. In studies using adult hairless mice, arotinoid ethyl ester was found to stimulate the proliferation of the epidermis nih.gov. While it promotes proliferation in both adult and embryonic mouse epidermis, its effects on differentiation are contrasting; it enhances differentiation in adult epidermis while inhibiting it in embryonic epidermis nih.gov.
The compound has shown potent activity in inducing the regression of chemically induced skin papillomas in mice. Its efficacy in this model is comparable to its active metabolite, arotinoid acid. Research has demonstrated a dose-dependent reduction in the mean sum of papilloma diameters, highlighting its potent antikeratinizing properties. karger.com For instance, daily intraperitoneal administration of arotinoid ethyl ester resulted in a significant, dose-dependent regression of papillomas in mice karger.com.
| Daily Dose (mg/kg, i.p.) | Percentage Change in Mean Sum of Papilloma Diameters |
|---|---|
| 0.08 | -67.8% |
| 0.04 | -57.1% |
| 0.02 | -32.7% |
| Control | +22.2% |
Metabolic Conversion and Ester Hydrolysis in Biological Systems
Preclinical evidence indicates that arotinoid ethyl ester functions as a prodrug, undergoing metabolic conversion to its biologically active form. The primary metabolic pathway is the hydrolysis of the ethyl ester group to form the corresponding free carboxylic acid, known as arotinoid acid (Ro 13-7410) karger.comkarger.com. This conversion is reported to be rapid and virtually complete in vivo karger.com.
Binding to Retinol-Binding Proteins (RBP) and Influence on Plasma Retinol (B82714) Levels
Retinoids are typically transported in the bloodstream bound to specific carrier proteins, primarily plasma retinol-binding protein (RBP) nih.gov. This binding is crucial for their solubilization, transport, and delivery to target tissues. However, specific preclinical data detailing the binding affinity of arotinoid ethyl ester or its active metabolite, arotinoid acid, to RBP are not extensively documented in the available literature. The unique, rigid polyaromatic structure of arotinoids differs significantly from endogenous retinol, which may influence its interaction with traditional retinoid transport proteins karger.com.
Similarly, information regarding the direct influence of arotinoid ethyl ester administration on the endogenous levels of plasma retinol in preclinical models has not been detailed in the reviewed scientific literature.
Bioavailability and Tissue Distribution in Preclinical Models
Arotinoid ethyl ester is characterized by its extremely high potency, which complicates its pharmacokinetic evaluation karger.com. Its physicochemical properties suggest it is a highly lipophilic compound, which can lead to accumulation in fat tissues karger.com.
| Parameter | Finding/Characteristic | Reference |
|---|---|---|
| Metabolism | Functions as a prodrug; rapidly and completely hydrolyzed to active arotinoid acid. | karger.comkarger.com |
| Potency | Extremely high, making pharmacological and pharmacokinetic evaluation difficult. | karger.com |
| Lipophilicity | Considered highly lipophilic, with potential for storage in fat tissue. | karger.com |
| Systemic Exposure | Leads to very low plasma concentrations (e.g., 0.8 ng/ml peak after 100 µg oral dose in humans). | karger.com |
Advanced Analytical Methodologies for Arotinoid Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in arotinoid research, enabling the separation of these compounds from complex biological matrices and their precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of arotinoids. nih.govthermofisher.com It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the detection and quantification of arotinoids and their metabolites at very low concentrations. nih.govthermofisher.com
For instance, a sensitive and selective LC-MS/MS method has been developed for the determination of arotinoid acid in human plasma. nih.gov This method involves solid-phase extraction to isolate the analyte from plasma, followed by chromatographic separation on a C18 column. nih.gov Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with a negative electrospray ionization (ESI) interface. nih.gov This approach allows for a lower limit of quantification (LLOQ) in the picogram per milliliter (pg/mL) range, making it suitable for pharmacokinetic studies. nih.gov
The versatility of LC-MS/MS extends to the analysis of a wide array of retinoids and their derivatives in various biological samples. thermofisher.comthermofisher.comnih.gov Optimization of mobile phases and ionization sources, such as atmospheric pressure chemical ionization (APCI), is crucial for achieving the necessary sensitivity and resolution for different retinoid isomers. nih.govresearchgate.net Ultrahigh-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry, like quadrupole-Orbitrap instruments, further enhances the speed, resolution, and sensitivity of arotinoid analysis. kaust.edu.sa
Key Parameters in a Typical LC-MS/MS Method for Arotinoid Analysis:
| Parameter | Details |
|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) nih.govthermofisher.com |
| LC Column | Reversed-phase columns (e.g., C18, C30) nih.govnih.gov |
| Mobile Phase | Acetonitrile, methanol, and aqueous buffers (e.g., ammonium (B1175870) acetate) nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govresearchgate.net |
| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap) nih.govkaust.edu.sa |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) nih.govthermofisher.com |
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a widely used and robust method for the quantification of arotinoids and other retinoids. nih.govnih.gov This technique separates compounds based on their affinity for a stationary phase, and detection is based on the absorption of UV light at a specific wavelength characteristic of the analyte. nih.gov
HPLC-UV methods have been developed for the simultaneous determination of various carotenoids and retinoids in biological samples like serum and tissues. nih.govmdpi.comjfda-online.com Reversed-phase chromatography using C18 or C30 columns is common, providing good separation of different isomers. nih.govfoodandnutritionjournal.org The choice of mobile phase, often a mixture of solvents like methanol, acetonitrile, and water, is optimized to achieve efficient separation. nih.govfoodandnutritionjournal.org
The sensitivity of HPLC-UV methods can be in the picomole range, making them suitable for many research applications. nih.gov While generally less sensitive than LC-MS/MS, HPLC-UV offers advantages in terms of simplicity, cost-effectiveness, and ease of use. mdpi.com
Typical Parameters for HPLC-UV Analysis of Retinoids:
| Parameter | Details |
|---|---|
| Column | Reversed-Phase C18 or C30 mdpi.comnih.gov |
| Mobile Phase | Gradient or isocratic elution with acetonitrile, methanol, water mixtures foodandnutritionjournal.orgscielo.br |
| Detector | UV or Photodiode Array (PDA) Detector mdpi.comnih.gov |
| Detection Wavelength | Specific to the retinoid's maximum absorbance (e.g., 325 nm for retinol) nih.gov |
| Limit of Detection | Typically in the low nanogram per milliliter (ng/mL) to picomole range nih.govjfda-online.com |
Spectroscopic Techniques for Structural Elucidation and Characterization
Spectroscopic techniques are indispensable for determining the precise chemical structure of arotinoids and for characterizing their physicochemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of arotinoids. nih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the connectivity and stereochemistry of the arotinoid structure. nih.govchemicalbook.com For example, ¹H NMR spectra can reveal the number of different types of protons and their neighboring environments, while ¹³C NMR provides information on the carbon skeleton. nih.govhmdb.ca
Mass Spectrometry (MS)
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of arotinoid compounds. nih.govnih.gov When coupled with chromatographic separation (LC-MS), it also aids in the identification and quantification of these compounds in complex mixtures. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. nih.gov Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information by revealing how the molecule breaks apart, which can be used to identify specific functional groups and substructures. nih.govudl.cat Different ionization techniques, such as atmospheric pressure chemical ionization (APCI), are often used for the analysis of carotenoids and retinoids. researchgate.netnih.gov
Biochemical and Cell-Based Assays for Mechanistic Studies
Understanding the biological effects of arotinoids at the molecular and cellular level relies on a variety of biochemical and cell-based assays. sigmaaldrich.comnuvisan.com These assays are crucial for elucidating the mechanisms of action of compounds like Arotinoid ethyl ester.
Studies have utilized keratinocyte cultures to investigate the effects of Arotinoid ethyl ester on epithelial differentiation and proliferation. nih.gov Such cell-based models allow researchers to observe cellular responses to the compound, including changes in cell growth and differentiation markers. nih.gov For example, it has been shown that Arotinoid ethyl ester can stimulate the proliferation of both embryonic and adult mouse epidermis while having differential effects on their differentiation. nih.gov
Furthermore, biochemical assays can be employed to measure specific molecular events within the cell. For instance, the effect of Arotinoid ethyl ester on intracellular signaling pathways can be assessed by measuring the levels of second messengers like cyclic AMP (cAMP). nih.gov Research has indicated that Arotinoid ethyl ester can induce a decrease in cAMP content in stimulated keratinocytes. nih.gov
Reporter gene assays are another valuable tool. nih.gov These assays use engineered cell lines that produce a measurable signal (e.g., luciferase activity) in response to the activation of specific nuclear receptors, such as the retinoic acid receptors (RARs), by arotinoids. nih.gov This allows for the screening and characterization of compounds that modulate retinoid signaling pathways. nih.govnih.gov
Examples of Assays for Mechanistic Studies of Arotinoids:
| Assay Type | Purpose | Example Finding |
|---|---|---|
| Cell Proliferation Assays | To measure the effect on cell growth. | Arotinoid ethyl ester stimulates proliferation of mouse epidermis. nih.gov |
| Cell Differentiation Assays | To assess the impact on cell maturation and specialization. | Arotinoid ethyl ester inhibits embryonic epidermis differentiation but enhances adult epidermis differentiation. nih.gov |
| Cyclic AMP (cAMP) Assays | To investigate effects on intracellular signaling. | Arotinoid ethyl ester decreases cAMP levels in stimulated keratinocytes. nih.gov |
| Reporter Gene Assays | To determine activity at specific nuclear receptors. | Arotinoids can act as agonists for retinoic acid receptors. nih.gov |
| Cell Viability Assays | To evaluate the health and metabolic activity of cells after treatment. bmglabtech.com | Provides information on the potential cytotoxicity of the compound. sigmaaldrich.com |
Transcriptional Activation Assays
Transcriptional activation assays are fundamental in determining the ability of a compound to modulate gene expression through nuclear receptors. Arotinoid ethyl ester, like other retinoids, is known to exert its biological effects by activating retinoic acid receptors (RARs), which are ligand-dependent transcription factors. These receptors, upon binding to a ligand, regulate the transcription of target genes.
The core of a transcriptional activation assay involves a reporter gene system. In this setup, cells are transfected with two key components: an expression vector for a specific RAR isoform (RARα, RARβ, or RARγ) and a reporter plasmid. The reporter plasmid contains a retinoic acid response element (RARE) upstream of a reporter gene, such as luciferase. When arotinoid ethyl ester is introduced to this system, it can bind to the expressed RAR, leading to the activation of the RARE and subsequent expression of the luciferase enzyme. The amount of light produced by the luciferase reaction is then measured and serves as a quantitative indicator of the transcriptional activation potential of the compound.
The interaction with cofactors, such as coactivators and corepressors, is another critical aspect that can be investigated using modified transcriptional activation assays. The binding of arotinoid ethyl ester to an RAR can induce conformational changes that promote the recruitment of coactivator proteins, which in turn enhances the transcription of target genes.
Autoradiographic and Morphological Analyses in Cell Cultures
The effects of arotinoid ethyl ester on cellular proliferation and differentiation can be visually and quantitatively assessed using autoradiographic and morphological analyses in cell culture models. Studies utilizing keratinocyte cultures have provided significant insights into the action of this compound. documentsdelivered.comnih.gov
Autoradiography is a technique that allows for the visualization of cellular processes by tracing the incorporation of radiolabeled molecules. In the context of arotinoid ethyl ester research, [³H]thymidine, a radiolabeled precursor of DNA, is often used to assess cell proliferation. Cells are cultured in the presence of arotinoid ethyl ester and [³H]thymidine. The cells that are actively dividing will incorporate the [³H]thymidine into their newly synthesized DNA. By exposing the cell cultures to photographic emulsion, the locations of the radiolabeled DNA can be visualized as silver grains. The density of these grains provides a quantitative measure of the rate of cell proliferation.
A summary of the observed effects of arotinoid ethyl ester in cell culture is presented in the table below.
| Cell Type | Analytical Method | Observed Effect of Arotinoid Ethyl Ester | Reference |
| Embryonic Mouse Epidermis | Morphological Analysis | Inhibition of differentiation, stimulation of proliferation | nih.gov |
| Adult Mouse Epidermis | Morphological Analysis | Enhancement of differentiation, stimulation of proliferation | nih.gov |
| Keratinocytes | Biochemical Studies | Decrease in cyclic AMP content in cholera toxin-stimulated cells | nih.gov |
These analyses provide a direct visual and quantifiable link between the presence of arotinoid ethyl ester and its impact on cellular behavior, offering crucial information on its potential therapeutic applications.
Quantitative Gel Electrophoresis and ELISA for Protein Analysis
To understand the molecular mechanisms underlying the observed morphological and proliferative changes induced by arotinoid ethyl ester, it is essential to quantify the expression levels of specific proteins. Quantitative gel electrophoresis and enzyme-linked immunosorbent assay (ELISA) are two powerful techniques employed for this purpose.
Quantitative Gel Electrophoresis , often performed as Western blotting, allows for the separation and quantification of specific proteins from a complex mixture, such as a cell lysate. In the context of arotinoid research, this technique can be used to measure the expression of key differentiation markers in keratinocytes, such as keratins, involucrin, and transglutaminase. For example, studies on the effects of other retinoids have shown that they can modulate the expression of these proteins, and similar investigations with arotinoid ethyl ester would provide valuable data on its specific molecular targets. The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect and quantify the protein of interest.
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method for detecting and measuring the concentration of a specific protein in a sample. A typical quantitative ELISA involves immobilizing a capture antibody specific to the target protein on a microplate. The sample containing the protein is then added, followed by a detection antibody that is linked to an enzyme. The addition of a substrate for the enzyme results in a color change, the intensity of which is proportional to the amount of protein present. This allows for the precise quantification of changes in protein levels following treatment with arotinoid ethyl ester. While specific ELISA data for arotinoid ethyl ester is not widely published, this method is a standard tool for quantifying changes in protein expression in response to various stimuli.
The table below outlines the general steps involved in these quantitative protein analysis techniques.
| Technique | Key Steps | Purpose |
| Quantitative Gel Electrophoresis (Western Blot) | 1. Protein extraction from cells2. Separation of proteins by size via gel electrophoresis3. Transfer of proteins to a membrane4. Incubation with a primary antibody specific to the target protein5. Incubation with a secondary antibody conjugated to an enzyme6. Addition of a substrate and detection of the signal | To identify and quantify the relative abundance of specific proteins. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | 1. Coating of a microplate with a capture antibody2. Addition of the sample containing the target protein3. Addition of a detection antibody conjugated to an enzyme4. Addition of a substrate to produce a measurable signal5. Measurement of the signal intensity to determine protein concentration | To precisely quantify the concentration of a specific protein in a sample. |
The application of these advanced analytical methodologies is crucial for building a comprehensive understanding of the biological activity of arotinoid ethyl ester. By combining data from transcriptional activation assays, cellular imaging techniques, and quantitative protein analyses, researchers can construct a detailed picture of how this potent retinoid exerts its effects at the molecular and cellular levels.
Computational Approaches and Cheminformatics in Arotinoid Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com By identifying key molecular descriptors that influence a compound's potency, QSAR models can be used to predict the activity of untested molecules and to guide the design of new compounds with enhanced therapeutic properties. youtube.commdpi.com
In the context of arotinoid research, QSAR studies are instrumental in understanding the structural requirements for potent activity at retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These models typically involve the calculation of a wide range of molecular descriptors for a set of arotinoids with known biological activities. These descriptors can be categorized into several types:
Topological descriptors: These describe the connectivity of atoms within a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and electronegativity. nih.gov
Geometrical descriptors: These describe the three-dimensional shape and size of the molecule.
Physicochemical descriptors: These include properties like hydrophobicity (log P) and polarizability. nih.gov
Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the observed biological activity. walisongo.ac.id A robust QSAR model will not only have a high correlation coefficient (R²) for the training set of molecules but also demonstrate good predictive power for an external test set of compounds. nih.gov
For instance, a hypothetical QSAR model for a series of arotinoid ethyl esters might reveal that increased hydrophobicity in a specific region of the molecule and the presence of a hydrogen bond donor at another position are positively correlated with RARβ agonist activity. This information provides valuable insights for medicinal chemists to synthesize new analogues with potentially improved efficacy. The quality of a QSAR model is often assessed by its statistical parameters, as shown in the table below, which illustrates the kind of data generated in a typical QSAR study.
| Model | R² | Q² (Cross-validated R²) | R² pred (External validation) |
| Arotinoid Model 1 | 0.85 | 0.75 | 0.82 |
| Arotinoid Model 2 | 0.92 | 0.81 | 0.88 |
These statistical values indicate the goodness of fit (R²), the internal predictive ability (Q²), and the external predictive ability (R² pred) of the model. Higher values for these parameters suggest a more reliable and predictive QSAR model.
Molecular Docking and Dynamics Simulations of Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the interactions between a ligand, such as an arotinoid, and its protein target, typically a nuclear receptor like RAR or RXR. nih.govplos.org These methods are crucial for understanding the molecular basis of arotinoid activity and for rational drug design. plos.org
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. A lower docking score generally indicates a more favorable binding interaction. nih.gov For arotinoids, docking studies can reveal key amino acid residues in the ligand-binding domain (LBD) of RARs and RXRs that form crucial interactions, such as hydrogen bonds and hydrophobic contacts, with the arotinoid molecule. nih.govnih.gov For example, the carboxylic acid group of a retinoic acid analog is often observed to form a hydrogen bond with a conserved arginine residue within the RAR binding pocket. nih.gov
The combination of molecular docking and MD simulations provides a comprehensive picture of the molecular recognition process. For example, a study might first use docking to identify a plausible binding mode for Arotinoid ethyl ester within the RARγ LBD. Subsequently, an MD simulation could be performed to confirm the stability of this pose and to analyze the dynamic behavior of the complex, providing confidence in the predicted binding hypothesis.
| Compound | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues |
| Arotinoid Ethyl Ester | RARγ | -9.5 | Arg278, Ser289, Leu415 |
| Bexarotene | RXRα | -10.2 | Arg316, Ile310, Phe313 |
| 9-cis-Retinoic Acid | RARβ | -8.7 | Arg269, Ser232, Ala225 |
This table provides hypothetical examples of data that would be generated from molecular docking studies, illustrating the binding affinities and key interactions of different retinoids with their respective receptors.
In Silico Design and Virtual Screening of Novel Arotinoids
The insights gained from QSAR, molecular docking, and MD simulations are leveraged in the in silico design and virtual screening of novel arotinoids with desired biological activities. These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing, thereby saving significant time and resources. researchgate.net
In Silico Design involves the rational modification of existing arotinoid scaffolds or the creation of entirely new molecular architectures based on the understanding of structure-activity relationships and receptor-ligand interactions. For example, if a QSAR model indicates that a bulky, hydrophobic group at a certain position enhances activity, medicinal chemists can design new analogs incorporating this feature. Similarly, if docking studies reveal an unoccupied pocket in the receptor's binding site, new molecules can be designed to fill this space and form additional favorable interactions.
Virtual Screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov There are two main approaches to virtual screening:
Structure-based virtual screening (SBVS): This method utilizes the three-dimensional structure of the target receptor. A library of compounds is docked into the receptor's binding site, and the compounds are ranked based on their predicted binding affinity (docking score). nih.gov This approach is particularly useful when the crystal structure of the target receptor is available.
Ligand-based virtual screening (LBVS): This method is employed when the structure of the target receptor is unknown. It relies on the knowledge of known active ligands. A common LBVS technique is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active. This pharmacophore model is then used as a query to search compound databases for molecules that match these features. researchgate.net
The process of discovering novel arotinoids often involves a hierarchical virtual screening workflow. For instance, a large compound library might first be filtered using a ligand-based pharmacophore model. The resulting hits could then be subjected to molecular docking into the target receptor's binding site. The top-ranked compounds from docking would then be further analyzed using MD simulations to assess the stability of their binding modes before being selected for chemical synthesis and experimental validation. dntb.gov.ua This multi-step in silico approach increases the probability of identifying potent and selective novel arotinoid modulators.
Future Directions and Emerging Areas in Arotinoid Research
Development of Highly Selective and Potent Arotinoid Analogues
The remarkable potency of arotinoid ethyl ester, reported to be up to a thousand times more active than first-generation retinoids like etretinate (B1671770) in some preclinical models, has established a high benchmark for retinoid development. nih.govnih.gov However, the future of arotinoid research lies in the creation of analogues with even greater selectivity and potency, aiming to fine-tune the therapeutic window and minimize potential off-target effects.
The development of such analogues is a multifaceted process, beginning with the foundational structure of arotinoid ethyl ester. By systematically modifying its chemical structure, researchers can explore how these changes impact its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The goal is to design molecules that exhibit a strong preference for specific receptor subtypes (e.g., RARα, RARβ, or RARγ), which are known to mediate distinct biological effects. This receptor-selective approach is a key strategy in modern retinoid development, with the aim of creating compounds that are highly effective for specific conditions while mitigating the side effects associated with broader retinoid activity. nih.gov
Future research will likely focus on synthesizing novel derivatives of arotinoid ethyl ester by modifying its core components: the tetramethyl-tetrahydronaphthalene ring, the propenyl linker, and the ethyl benzoate (B1203000) group. These modifications could involve the introduction of different functional groups, alteration of stereochemistry, or replacement of the aromatic rings with heterocyclic systems. nih.gov Computational modeling and ligand docking studies will play a crucial role in predicting the binding affinities and selectivity of these new analogues for RAR and RXR subtypes, thereby guiding synthetic efforts. mdpi.com The ultimate aim is to generate a library of arotinoid ethyl ester analogues with a spectrum of receptor selectivities and potencies, allowing for the selection of lead compounds with optimal therapeutic profiles for various diseases.
Table 1: Potency Comparison of Arotinoid Ethyl Ester with a First-Generation Retinoid
| Compound | Relative Potency (Antipapilloma Test) | Reference |
| Arotinoid ethyl ester | ~8000 times that of retinoic acid | nih.gov |
| Retinoic acid | Baseline | nih.gov |
This table illustrates the significant increase in potency achieved with the arotinoid structure compared to a first-generation retinoid.
Elucidation of Remaining Unknown Molecular Mechanisms
While it is well-established that arotinoids exert their effects primarily through the nuclear retinoid receptors, the complete picture of their molecular mechanisms remains to be fully elucidated. Arotinoid ethyl ester has been observed to have intriguing and sometimes paradoxical effects, such as stimulating the proliferation of adult mouse epidermis while inhibiting the differentiation of embryonic epidermis. nih.gov Understanding the molecular basis for these differential effects is a key area for future investigation.
One of the frontiers in this area is the exploration of non-genomic signaling pathways. Traditionally, retinoid action is understood as the direct regulation of gene expression through the binding of RAR-RXR heterodimers to DNA. However, there is growing evidence that steroid receptors, a related class of nuclear receptors, can also initiate rapid, non-genomic signaling cascades from the cell membrane or cytoplasm. nih.govfrontiersin.org It is plausible that arotinoid ethyl ester may also engage in such non-genomic signaling, which could explain some of its rapid cellular effects and differential activities. Future studies could employ techniques to specifically block nuclear receptor translocation to investigate these potential non-genomic pathways. nih.gov
Furthermore, the precise downstream gene targets of arotinoid ethyl ester are not fully mapped. While it is known to influence the expression of genes involved in cell differentiation and proliferation, a comprehensive transcriptomic analysis in various cell types would provide a more complete understanding of its regulatory network. frontiersin.org For instance, research has shown that arotinoid ethyl ester can induce a decrease in cyclic AMP content in cholera toxin-stimulated keratinocytes, suggesting an interaction with cellular signaling pathways beyond direct gene transcription. nih.govbiomolther.org Identifying the full spectrum of genes and signaling pathways modulated by arotinoid ethyl ester will be crucial for a complete understanding of its biological activity.
Advanced In Vitro and In Vivo Model Systems for Mechanism Discovery
To unravel the complexities of arotinoid ethyl ester's mechanisms of action, the development and application of advanced experimental models are indispensable. While traditional in vitro models like keratinocyte cultures and in vivo models such as hairless mice have been instrumental in initial studies, more sophisticated systems are needed to probe deeper into its biological effects. nih.govnih.govbiomolther.org
The advent of three-dimensional (3D) organoid and spheroid cultures offers a powerful platform for studying the effects of arotinoid ethyl ester in a more physiologically relevant context. nih.govsciltp.comresearchgate.net These self-organizing 3D structures can better mimic the architecture and cellular heterogeneity of tissues, providing a more accurate model for investigating its impact on tissue development, differentiation, and disease. For example, patient-derived tumor organoids could be used to assess the anti-cancer potential of arotinoid ethyl ester analogues in a personalized medicine approach.
In the realm of in vivo studies, the use of genetically engineered mouse models (GEMMs) holds immense promise. biomolther.orgnih.govspringernature.comnih.gov These models allow for the precise manipulation of genes encoding retinoid receptors or downstream signaling components, enabling researchers to dissect the specific pathways through which arotinoid ethyl ester exerts its effects. For instance, creating mouse models with conditional knockout of specific RAR subtypes in particular tissues would allow for a detailed investigation of the receptor's role in mediating the observed effects of arotinoid ethyl ester. Furthermore, high-throughput screening (HTS) of arotinoid ethyl ester analogues using these advanced in vitro and in vivo models can accelerate the discovery of new therapeutic leads with improved properties. nih.gov
Table 2: Experimental Models Used in Arotinoid Ethyl Ester Research
| Model System | Type | Key Findings | Reference |
| Adult hairless mice | In vivo | Stimulation of epidermal proliferation and differentiation. | nih.govdocumentsdelivered.com |
| Embryonic mouse limb-bud cultures | In vitro | Inhibition of embryonic epidermal differentiation. | nih.govdocumentsdelivered.com |
| Keratinocyte cultures | In vitro | Stimulation of proliferation and decrease in cAMP in stimulated cells. | nih.govdocumentsdelivered.com |
| NMRI mice | In vivo | Investigation of teratogenic potential. | nih.gov |
This table summarizes the conventional model systems that have been pivotal in the initial characterization of arotinoid ethyl ester's biological activities.
Q & A
Q. What are the primary mechanisms of action of Arotinoid ethyl ester compared to other retinoids, and how are these mechanisms experimentally validated?
Arotinoid ethyl ester (Ro 13-6298) is a third-generation retinoid with a polyaromatic structure, exhibiting 1,000-fold greater potency than etretinate in preclinical models. Its mechanism involves binding to retinoic acid receptors (RARα) to regulate gene expression, influencing cellular differentiation and proliferation. Experimental validation often includes transcriptional profiling of RAR/RXR pathways and comparative assays using hyperproliferative keratinocyte models under varying calcium concentrations .
Q. How does the pharmacokinetic profile of Arotinoid ethyl ester influence dosing regimens in preclinical studies?
Pharmacokinetic studies in Beagle dogs show rapid absorption and elimination of Arotinoid ethyl ester (RO), with its active metabolite, arotinoid acetic acid (RA), accumulating longer in vivo. Methodologies like RP-HPLC coupled with DAS 2.0 software are critical for quantifying plasma concentrations and calculating parameters (e.g., half-life, AUC). Dosing regimens must account for RA’s prolonged activity, particularly in chronic disease models .
Q. What are the standard biomarkers used to assess Arotinoid ethyl ester’s efficacy in dermatological research?
Key biomarkers include reduction in psoriatic plaque thickness, normalization of keratinocyte differentiation markers (e.g., keratin K1/K10), and suppression of inflammatory cytokines (e.g., IL-17). Clinical trials also monitor mucocutaneous side effects (e.g., xerosis) and lipid profiles to differentiate efficacy from toxicity .
Advanced Research Questions
Q. How can researchers design experiments to dissociate the therapeutic effects of Arotinoid ethyl ester from its mucocutaneous side effects?
Experimental designs should incorporate dose-escalation studies with parallel monitoring of therapeutic endpoints (e.g., psoriatic lesion resolution) and adverse effects (e.g., mucosal dryness). In vitro models using calcium-modulated keratinocyte cultures can isolate hyperproliferation-specific responses, while transcriptomic analysis identifies RARα-dependent pathways linked to efficacy .
Q. What methodologies resolve contradictions in data on Arotinoid ethyl ester’s impact on lipid metabolism?
While etretinate and isotretinoin elevate serum triglycerides and LDL cholesterol, Arotinoid ethyl ester shows no lipid alterations in long-term studies (33–130 weeks). To address discrepancies, researchers should standardize patient cohorts (e.g., baseline lipid profiles) and use mass spectrometry to rule out metabolite interference. Comparative studies with isotretinoin under matched dosing (µg vs. mg/kg) are critical .
Q. What in vitro models best replicate hyperproliferative states for testing Arotinoid ethyl ester, and how do calcium concentrations affect outcomes?
Murine epidermal keratinocytes cultured in high-calcium medium (1.4 mM) mimic hyperproliferative states, evidenced by elevated 48kD/56kD keratin expression. Retinoid effects are calcium-dependent: Arotinoid inhibits DNA synthesis in high-Ca²⁺ (hyperproliferative) models but stimulates it in low-Ca²⁺ conditions. Optimizing calcium/growth factor ratios ensures model relevance to human pathology .
Q. How should long-term studies monitor rare side effects like diffuse idiopathic skeletal hyperostosis (DISH) in Arotinoid-treated patients?
Prospective cohorts require annual radiographs and MRI to detect early spinal ossification. Preclinical models should incorporate skeletal imaging in chronic toxicity assays, while genetic screening identifies predisposed individuals (e.g., HLA-B27 carriers). DISH incidence in one patient after two years underscores the need for ≥5-year follow-ups in trials .
Q. What strategies optimize detection of Arotinoid ethyl ester’s metabolites in pharmacokinetic studies?
RP-HPLC with UV detection (e.g., 254 nm) effectively separates RO and RA in plasma. Sample preparation using protein precipitation (acetonitrile) improves recovery rates. Pharmacokinetic modeling via non-compartmental analysis (NCA) in software like DAS 2.0 accounts for RA’s accumulation, guiding dose adjustments in repeat-administration studies .
Q. How do transcriptional profiling approaches elucidate Arotinoid’s differential effects on RAR/RXR pathways?
RNA-seq or qPCR arrays on treated keratinocytes can identify RARα-specific targets (e.g., CRABP2, CYP26A1) versus pan-retinoid genes. Competitive binding assays with RAR antagonists (e.g., ER 50891) further isolate pathway-specific activity. Contrasting profiles with isotretinoin highlight Arotinoid’s unique lipid-neutral RARα modulation .
Q. What experimental frameworks validate Arotinoid ethyl ester’s efficacy in off-label applications (e.g., cutaneous T-cell lymphoma)?
Xenograft models (e.g., Jurkat cell implants in nude mice) treated with Arotinoid (20–150 µg/kg/day) assess tumor regression histologically. In vitro, apoptosis assays (Annexin V/PI) and flow cytometry for CD4+/CD8+ ratios quantify lymphocytic targeting. Clinical case series with ≥6-month follow-ups are prioritized for rare indications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
